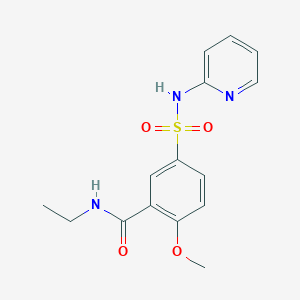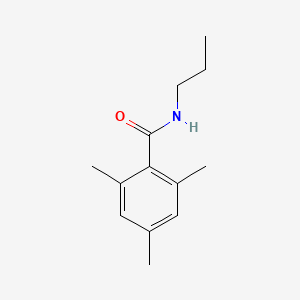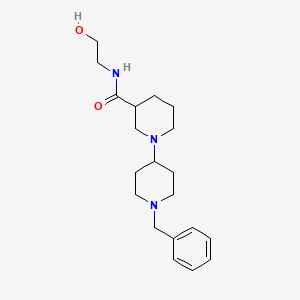
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide is a compound with significant pharmacological potential. It is known for its psychoactive properties and has been studied for its effects on the central nervous system . This compound is part of a broader class of benzamide derivatives, which are often explored for their therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide typically involves nucleophilic substitution and amidation reactions. . The reaction conditions often involve the use of organic solvents like acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and brain function.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide involves its interaction with neurotransmitter receptors in the brain. It is known to modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions . The compound’s effects on these pathways contribute to its psychoactive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulpiride: Another benzamide derivative with similar psychoactive properties.
Amisulpride: Known for its antipsychotic effects and used in the treatment of schizophrenia.
Metoclopramide: Used primarily as an antiemetic and gastroprokinetic agent.
Uniqueness
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide is unique due to its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. This multi-target approach can potentially offer broader therapeutic benefits compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-ethyl-2-methoxy-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-16-15(19)12-10-11(7-8-13(12)22-2)23(20,21)18-14-6-4-5-9-17-14/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHSPBFRJPDUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)
![N-[4-(butan-2-yl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B5343181.png)
![(6E)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chlorophenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)


![4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B5343240.png)

![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)


![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)
